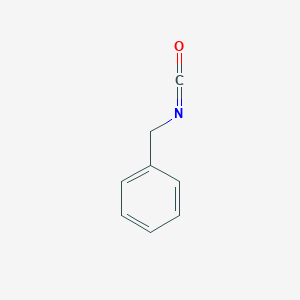

Benzyl isocyanate

Cat. No. B106681

Key on ui cas rn:

3173-56-6

M. Wt: 133.15 g/mol

InChI Key: YDNLNVZZTACNJX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03948966

Procedure details

100 g of anhydrous calcium chloride powder was added to 100 g of dimethylformamide with agitation, and the mixture was heated to form a paste. The paste was evaporated to dryness under a reduced pressure and below 50°C. to obtain a coarse white crystalline powder. Analysis showed that the powder was a calcium chloride-dimethylformamide compound. 20 g of this white crystalline powder was dissolved in 300 g of dimethylformamide, and 126.6 g of benzyl chloride was added to the solution and 75 g of sodium cyanate powder (having a purity of 98 %) was added to the solution with agitation, at an elevated temperature of 100°C., over a period of 4 hours. When 5 hours had passed from the start of the reaction, the reaction mixtures was treated under reduced pressure to recover dimethylformamide by distillation, and the residue was extracted with benzene and the benzene extract was distilled under reduced pressure to obtain 113 g of benzyl isocyanate (the yield being about 85 %). When the above reaction was repeated without adding 20 g of the white crystalline powder, tribenzyl isocyanurate was obtained in a yield of about 70 %, instead of benzyl isocyanate.

Name

calcium chloride dimethylformamide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

white crystalline powder

Quantity

20 g

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[Cl-].[Ca+2].[Cl-].[Cl-].[Ca+2].[Cl-].[CH3:7][N:8](C)[CH:9]=[O:10].C(Cl)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[O-]C#N.[Na+]>CN(C)C=O>[CH2:7]([N:8]=[C:9]=[O:10])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1.2,3.4.5.6,8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Ca+2].[Cl-]

|

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Two

|

Name

|

calcium chloride dimethylformamide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Ca+2].[Cl-].CN(C=O)C

|

Step Three

[Compound]

|

Name

|

white crystalline powder

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

300 g

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Four

|

Name

|

|

|

Quantity

|

126.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)Cl

|

|

Name

|

sodium cyanate

|

|

Quantity

|

75 g

|

|

Type

|

reactant

|

|

Smiles

|

[O-]C#N.[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a paste

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The paste was evaporated to dryness under a reduced pressure and below 50°C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a coarse white crystalline powder

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the solution with agitation, at an elevated temperature of 100°C., over a period of 4 hours

|

|

Duration

|

4 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

When 5 hours had passed from the start of the reaction

|

|

Duration

|

5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixtures

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was treated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to recover dimethylformamide

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

by distillation

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the residue was extracted with benzene

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the benzene extract

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was distilled under reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)N=C=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 113 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US03948966

Procedure details

100 g of anhydrous calcium chloride powder was added to 100 g of dimethylformamide with agitation, and the mixture was heated to form a paste. The paste was evaporated to dryness under a reduced pressure and below 50°C. to obtain a coarse white crystalline powder. Analysis showed that the powder was a calcium chloride-dimethylformamide compound. 20 g of this white crystalline powder was dissolved in 300 g of dimethylformamide, and 126.6 g of benzyl chloride was added to the solution and 75 g of sodium cyanate powder (having a purity of 98 %) was added to the solution with agitation, at an elevated temperature of 100°C., over a period of 4 hours. When 5 hours had passed from the start of the reaction, the reaction mixtures was treated under reduced pressure to recover dimethylformamide by distillation, and the residue was extracted with benzene and the benzene extract was distilled under reduced pressure to obtain 113 g of benzyl isocyanate (the yield being about 85 %). When the above reaction was repeated without adding 20 g of the white crystalline powder, tribenzyl isocyanurate was obtained in a yield of about 70 %, instead of benzyl isocyanate.

Name

calcium chloride dimethylformamide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

white crystalline powder

Quantity

20 g

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[Cl-].[Ca+2].[Cl-].[Cl-].[Ca+2].[Cl-].[CH3:7][N:8](C)[CH:9]=[O:10].C(Cl)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[O-]C#N.[Na+]>CN(C)C=O>[CH2:7]([N:8]=[C:9]=[O:10])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1.2,3.4.5.6,8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Ca+2].[Cl-]

|

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Two

|

Name

|

calcium chloride dimethylformamide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Ca+2].[Cl-].CN(C=O)C

|

Step Three

[Compound]

|

Name

|

white crystalline powder

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

300 g

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Four

|

Name

|

|

|

Quantity

|

126.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)Cl

|

|

Name

|

sodium cyanate

|

|

Quantity

|

75 g

|

|

Type

|

reactant

|

|

Smiles

|

[O-]C#N.[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a paste

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The paste was evaporated to dryness under a reduced pressure and below 50°C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a coarse white crystalline powder

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the solution with agitation, at an elevated temperature of 100°C., over a period of 4 hours

|

|

Duration

|

4 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

When 5 hours had passed from the start of the reaction

|

|

Duration

|

5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixtures

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was treated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to recover dimethylformamide

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

by distillation

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the residue was extracted with benzene

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the benzene extract

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was distilled under reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)N=C=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 113 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |